2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol
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Overview
Description
2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol is an organic compound known for its antioxidant properties. It is a derivative of phenol and is structurally characterized by the presence of tert-butyl groups and a morpholine moiety. This compound is used in various applications due to its ability to inhibit oxidation processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol typically involves the alkylation of phenol with tert-butyl groups. The process can be carried out via Friedel-Crafts alkylation using isobutene and a catalyst such as aluminum phenoxide . The reaction conditions include maintaining a controlled temperature and pressure to ensure the selective formation of the desired product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-capacity reactors and continuous flow systems to achieve efficient production. The reaction mixture is often subjected to purification steps such as distillation and recrystallization to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens and nitrating agents are employed under controlled conditions.
Major Products Formed
Oxidation: Quinones and related compounds.
Reduction: Alcohol derivatives.
Substitution: Halogenated and nitrated phenols.
Scientific Research Applications
2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol has a wide range of applications in scientific research:
Chemistry: Used as an antioxidant in polymer chemistry to prevent degradation of materials.
Biology: Investigated for its potential role in inhibiting oxidative stress in biological systems.
Medicine: Explored for its potential therapeutic effects due to its antioxidant properties.
Industry: Utilized in the stabilization of fuels and lubricants to prevent oxidation
Mechanism of Action
The compound exerts its effects primarily through its antioxidant activity. It acts by donating hydrogen atoms to free radicals, thereby neutralizing them and preventing oxidative damage. The molecular targets include reactive oxygen species (ROS) and other free radicals. The pathways involved in its mechanism of action include the inhibition of lipid peroxidation and the stabilization of cell membranes .
Comparison with Similar Compounds
Similar Compounds
Butylated hydroxytoluene (BHT): Another phenolic antioxidant with similar properties.
2,6-Di-tert-butylphenol: A precursor to more complex antioxidants used in polymers
Uniqueness
2,6-Di-tert-butyl-4-[(3-hydroxyphenyl)(morpholin-4-yl)methyl]phenol is unique due to the presence of the morpholine moiety, which enhances its solubility and reactivity compared to other similar compounds. This structural feature allows for more versatile applications in various fields .
Properties
Molecular Formula |
C25H35NO3 |
---|---|
Molecular Weight |
397.5 g/mol |
IUPAC Name |
2,6-ditert-butyl-4-[(3-hydroxyphenyl)-morpholin-4-ylmethyl]phenol |
InChI |
InChI=1S/C25H35NO3/c1-24(2,3)20-15-18(16-21(23(20)28)25(4,5)6)22(26-10-12-29-13-11-26)17-8-7-9-19(27)14-17/h7-9,14-16,22,27-28H,10-13H2,1-6H3 |
InChI Key |
LPIISVIFPAJATA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C(C2=CC(=CC=C2)O)N3CCOCC3 |
Origin of Product |
United States |
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